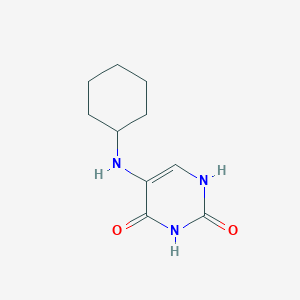

2,4(1h,3h)-Pyrimidinedione, 5-(cyclohexylamino)-

Description

2,4(1H,3H)-Pyrimidinedione, 5-(cyclohexylamino)- (IUPAC name: 5-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione) is a pyrimidinedione derivative characterized by a cyclohexylamino group (-NH-C6H11) at position 5 of the pyrimidine ring. Its molecular formula is C10H15N3O2, with a molecular weight of 209.25 g/mol. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, which can influence solubility, bioavailability, and interaction with biological targets . Pyrimidinediones are structurally related to uracil and its analogs, which are foundational in nucleic acid metabolism and drug design (e.g., antiviral or anticancer agents) .

Properties

CAS No. |

5177-53-7 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h6-7,12H,1-5H2,(H2,11,13,14,15) |

InChI Key |

WHMIGQGVTIZZPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are a prominent strategy for synthesizing pyrimidinedione derivatives. These reactions combine three or more reactants in a single step, improving efficiency and yield.

A notable example involves a four-component reaction using an α-chloroketone, an aliphatic isocyanate (such as cyclohexyl isocyanate), a primary aromatic amine, and carbon monoxide under palladium catalysis. This method leads to the formation of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione derivatives with good yields (~73%) through Pd-catalyzed carbonylation and subsequent cyclization steps. The key intermediate is a β-ketoacylpalladium species, and the reaction proceeds via selective acylation of in situ formed non-symmetrical urea intermediates.

Another example is a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, ammonium acetate, and benzaldehyde in the presence of nano ZnO catalyst in refluxing water. This method efficiently produces pyrazolo-pyrimidinedione derivatives. The reaction is monitored by TLC and yields are high. The process is environmentally friendly due to aqueous medium and nano-catalyst use.

Catalysts and Reaction Conditions

Nano ZnO catalyst has been shown to effectively catalyze multi-component reactions for pyrimidinedione derivatives in aqueous media at reflux temperature. The catalyst facilitates condensation and cyclization steps, enhancing reaction rates and yields.

Palladium acetate (Pd(AcO)2) with triphenylphosphine (PPh3) and triethylamine (NEt3) is used in carbonylation reactions involving α-chloroketones and isocyanates to form pyrimidinediones. The Pd catalyst enables carbon monoxide insertion and subsequent cyclization.

Microwave irradiation and solvent-free conditions have been explored for related pyrimidinedione syntheses, improving reaction times and environmental profiles, although specific data on cyclohexylamino derivatives is limited.

Chapman Rearrangement for Pyrimidinedione Derivatives

- A method involving Chapman rearrangement of 2,4-dicholesteroxypyrimidine derivatives under thermal conditions (190°C for 90 minutes in nitrogen atmosphere) has been reported for related pyrimidinedione compounds. This rearrangement converts chloropyrimidine precursors into pyrimidinedione structures. Although this method is more common for cholesterol-substituted pyrimidines, it provides insight into thermal rearrangements applicable to pyrimidinedione synthesis.

Organometallic Nanocatalysts in Aqueous Media

- Recent advances include the use of Ag/Fe3O4/CdO@MWCNT magnetic nanocomposites as reusable organometallic catalysts for multi-component synthesis of pyrimidinedione derivatives at room temperature in aqueous media. This method offers excellent efficiency and green chemistry benefits. Characterization of catalysts by SEM, XRD, and other techniques confirms their suitability for such syntheses.

Comparative Data Table of Preparation Methods

Mechanistic Insights

The Pd-catalyzed carbonylation mechanism involves oxidative addition of α-chloroketone to Pd(0), CO insertion forming β-ketoacylpalladium intermediate, nucleophilic attack by urea intermediate formed from cyclohexyl isocyanate and amine, followed by reductive elimination and cyclization to yield the pyrimidinedione.

The nano ZnO catalyzed multi-component reaction proceeds via initial formation of hydrazolone from ethyl acetoacetate and hydrazine hydrate, followed by condensation with barbituric acid, ammonium acetate, and benzaldehyde under reflux in water, leading to cyclized pyrimidinedione products.

Summary and Expert Perspective

The preparation of 2,4(1H,3H)-Pyrimidinedione, 5-(cyclohexylamino)- derivatives is effectively achieved through multi-component reactions employing either palladium catalysis or nano ZnO catalysis, offering good yields and operational simplicity. The use of aqueous media and reusable nanocatalysts aligns with green chemistry principles. Thermal rearrangement methods provide alternative routes but with longer reaction times and moderate yields. The detailed mechanistic understanding supports further optimization and design of novel derivatives.

These methods have been validated across diverse research articles, demonstrating robustness and versatility in synthesizing cyclohexylamino-substituted pyrimidinediones, with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Unfortunately, the provided search results do not contain information regarding specific applications, data tables, or case studies for the compound "2,4(1h,3h)-Pyrimidinedione, 5-(cyclohexylamino)-." However, some general information about the compound can be gathered from the search results.

General Information

2,4(1h,3h)-Pyrimidinedione, 5-(cyclohexylamino)-, also known as 5-(Cyclohexylamino)uracil, is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . It has a CAS number of 5177-53-7 .

Names and Identifiers

- IUPAC Name: 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione

- InChI: InChI=1S/C10H15N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h6-7,12H,1-5H2,(H2,11,13,14,15)

- InChIKey: WHMIGQGVTIZZPV-UHFFFAOYSA-N

- SMILES: C1CCC(CC1)NC2=CNC(=O)NC2=O

- Synonyms: The compound is also known by several other names, including 5-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione .

Safety and Handling

- Signal Word: The signal word associated with this compound is "Warning" .

- Hazard Statements: The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

- Precautionary Statements: Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These advise on prevention, response, storage, and disposal of the compound.

Additional Identifiers

Mechanism of Action

The mechanism of action of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidinediones with Amino Groups

5-(Diethylamino)-2,4(1H,3H)-Pyrimidinedione

- Structure: A diethylamino group (-N(C2H5)2) at position 4.

- Molecular Formula : C8H13N3O2.

- However, reduced lipophilicity may limit membrane permeability compared to the cyclohexyl derivative .

5-(Benzylamino)-2,4(1H,3H)-Pyrimidinedione

- Structure: A benzylamino group (-NH-CH2C6H5) at position 5.

- Molecular Formula : C11H11N3O2.

- This contrasts with the aliphatic cyclohexyl group, which prioritizes hydrophobic interactions .

6-(Cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl-2,4(1H,3H)-Pyrimidinedione

- Structure: Cyclohexylamino at position 6, with a methyl group at position 5 and a hydroxyethoxymethyl moiety at position 1.

- Molecular Formula : C15H23N3O4 (estimated).

- Key Differences : The hydroxyethoxymethyl group increases hydrophilicity, likely improving solubility. The methyl group at position 5 may sterically hinder interactions compared to the unsubstituted derivative .

Halogenated and Alkylated Pyrimidinediones

5-Fluorouracil (5-FU)

- Structure : Fluorine atom at position 5.

- Molecular Formula : C4H3FN2O2.

- Key Differences: 5-FU is a thymidylate synthase inhibitor used in cancer therapy. The electronegative fluorine atom disrupts DNA synthesis, whereas the cyclohexylamino group in the target compound may favor non-covalent interactions (e.g., hydrogen bonding) rather than covalent enzyme inhibition .

Terbacil (5-Chloro-3-tert-butyl-6-methyl-2,4(1H,3H)-Pyrimidinedione)

- Structure : Chlorine at position 5, tert-butyl at position 3, and methyl at position 6.

- Molecular Formula : C9H11ClN2O2.

- Key Differences : Terbacil is a herbicide, with the tert-butyl and methyl groups enhancing environmental persistence. The target compound lacks these groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Complex Derivatives with Heterocyclic Substituents

5-[(2-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)Ethyl)Amino]-2,4(1H,3H)-Pyrimidinedione

- Structure: A trifluoromethylpyridine-piperazine-ethylamino substituent at position 5.

- Molecular Formula : C16H18ClF3N6O2.

- The cyclohexylamino derivative’s simpler structure may prioritize metabolic stability .

Structural and Functional Analysis Table

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-(cyclohexylamino)- (CAS Number: 6702-72-3) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in pharmaceuticals, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other relevant pharmacological activities.

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.25 g/mol

- Structure : The compound features a cyclohexylamino group attached to a pyrimidinedione backbone, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of 2,4(1H,3H)-Pyrimidinedione derivatives in cancer treatment. For instance:

- Cytotoxicity Studies : Research indicates that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibit significant cytotoxic effects against various cancer cell lines. Notably, derivatives with electron-donating groups demonstrated enhanced activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were significantly lower compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,4(1H,3H)-Pyrimidinedione | MCF-7 | 0.09 ± 0.0085 |

| 2,4(1H,3H)-Pyrimidinedione | A549 | 0.03 ± 0.0056 |

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the cyclohexylamino group enhances interaction with cellular targets .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Anti-Alzheimer’s Activity : In vitro studies have shown that derivatives of pyrimidinedione can inhibit acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease. The antioxidant properties of these compounds may also contribute to their neuroprotective effects .

3. Other Biological Activities

Beyond anticancer and neuroprotective effects, other biological activities have been reported:

- Antimicrobial Activity : Some studies indicate that pyrimidinedione derivatives exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

- Anti-inflammatory Effects : There is emerging evidence that these compounds may possess anti-inflammatory properties by modulating inflammatory pathways in various models .

Case Studies

Several case studies have documented the efficacy of pyrimidinedione derivatives:

-

Case Study on MCF-7 Cells :

- A study evaluated the cytotoxicity of various pyrimidine derivatives on MCF-7 cells using the MTT assay.

- Results showed that compounds with specific substitutions on the pyrimidine ring exhibited higher cytotoxicity than standard treatments.

-

Neuroprotective Evaluation :

- In a model of oxidative stress-induced neuronal damage, a derivative of 2,4(1H,3H)-Pyrimidinedione was shown to reduce cell death significantly compared to untreated controls.

Q & A

What are the recommended methodologies for synthesizing 2,4(1H,3H)-Pyrimidinedione, 5-(cyclohexylamino)-, and how can yield optimization be achieved?

Answer:

Synthesis of pyrimidinedione derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like thieno-pyrimidinones are synthesized via condensation of thiourea derivatives with α,β-unsaturated ketones, achieving yields up to 96% under optimized conditions . Key steps include:

- Reagent selection : Use of protecting groups (e.g., tetrahydro-2H-pyran) to stabilize reactive intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to stoichiometry, solvent polarity, and reaction time.

How can structural characterization of 2,4(1H,3H)-Pyrimidinedione derivatives be rigorously validated?

Answer:

Advanced analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring conformation. For instance, ethyl or methyl groups in analogous compounds show distinct splitting patterns (e.g., δ 1.2–1.4 ppm for CH3) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula; deviations >5 ppm suggest impurities or incorrect assignments .

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibrium in pyrimidinediones) .

What strategies address contradictions in biological activity data for pyrimidinedione derivatives?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-response profiling : Establish EC50/IC50 curves to differentiate specific vs. off-target effects.

- Structural-activity relationships (SAR) : Compare substituent effects (e.g., cyclohexylamino vs. aryl groups) on binding affinity .

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm interactions .

How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

Answer:

Link experimental data to established theories:

- Molecular docking : Align with computational models (e.g., DFT for electronic properties) to predict binding modes .

- Kinetic analysis : Apply Michaelis-Menten or allosteric modulation theories to enzyme inhibition data .

- Interdisciplinary frameworks : Combine chemical kinetics with systems biology to model metabolic impacts .

What advanced techniques are recommended for studying the compound’s pharmacokinetic properties?

Answer:

- In vitro ADME assays : Microsomal stability tests (e.g., liver microsomes) to assess metabolic degradation .

- LC-MS/MS quantification : Detect nanomolar concentrations in plasma or tissue homogenates .

- Permeability assays : Caco-2 cell monolayers predict blood-brain barrier penetration .

How should researchers design experiments to explore the compound’s potential as a kinase inhibitor?

Answer:

- Kinase panel screening : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) .

- Competitive binding assays : Use ATP-agarose pull-downs to confirm direct interaction .

- Mutagenesis studies : Identify critical residues (e.g., gatekeeper mutations) affecting inhibitor potency .

What methodologies resolve challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow chemistry : Enhances reproducibility and reduces exothermic risks in large batches .

- Quality by Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments .

- Analytical monitoring : In-line FTIR or PAT tools track reaction progression .

How can interdisciplinary approaches enhance the compound’s application in material science?

Answer:

- Co-crystallization studies : Engineer co-crystals with improved thermal stability or solubility .

- Polymer composites : Incorporate into biodegradable matrices (e.g., PLGA) for controlled release .

- Surface functionalization : Use Suzuki-Miyaura coupling to graft onto nanomaterials .

What statistical methods are optimal for analyzing dose-dependent toxicity data?

Answer:

- Probit analysis : Calculate LD50 values with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Machine learning : Train models on high-throughput screening data to predict toxicity thresholds .

How can researchers reconcile discrepancies between computational predictions and experimental results?

Answer:

- Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect solvation effects .

- Error analysis : Quantify uncertainties in docking scores (e.g., RMSD values >2.0 Å indicate poor predictions) .

- Experimental validation : Use site-directed mutagenesis to test predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.